1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene
Overview
Description
1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a bromomethyl group, three methoxy groups, and a nitro group attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene typically involves multiple steps. One common method starts with the nitration of 3,4,5-trimethoxytoluene to introduce the nitro group. This is followed by bromination to replace the methyl group with a bromomethyl group. The reaction conditions often involve the use of bromine in the presence of a catalyst such as iron or aluminum bromide .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Nucleophilic Substitution: Corresponding azides or thiocyanates.
Reduction: 1-(Aminomethyl)-3,4,5-trimethoxy-2-nitrobenzene.
Oxidation: 3,4,5-Trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Scientific Research Applications
1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with pharmacological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various synthetic pathways. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-3,4,5-trimethoxy-2-nitrobenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-2,4,5-trimethoxy-3-nitrobenzene: Similar structure but with different positions of the nitro and methoxy groups.
1-(Bromomethyl)-3,4,5-trimethoxybenzene: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity patterns. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO5/c1-15-7-4-6(5-11)8(12(13)14)10(17-3)9(7)16-2/h4H,5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGUADHVVKFZAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)CBr)[N+](=O)[O-])OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553524 | |
Record name | 1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103387-07-1 | |
Record name | 1-(Bromomethyl)-3,4,5-trimethoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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